molecular formula C13H11NO3 B1594940 Methyl 2-phenoxynicotinate CAS No. 36701-88-9

Methyl 2-phenoxynicotinate

Cat. No.: B1594940
CAS No.: 36701-88-9
M. Wt: 229.23 g/mol
InChI Key: CYBVAKNBOUITGD-UHFFFAOYSA-N
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Description

Methyl 2-phenoxynicotinate is a chemical compound with the CAS Number: 36701-88-9 . It has a molecular weight of 229.24 and its molecular formula is C13H11NO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Intramolecular Proton Transfer

Methyl 2-hydroxynicotinate (MEHNA) demonstrates interesting spectral characteristics through intra- and intermolecular proton transfer. Studies using various spectroscopic techniques have shown that MEHNA exists as enol in less polar solvents and as keto in polar media, with its fluorescence properties being significantly influenced by the solvent's polarity. This suggests potential applications in understanding photophysics and developing optical materials or sensors (Balamurali & Dogra, 2004).

Catalysis

Research on Cu–Co synergism in Cu1−xCoxFe2O4 ferrospinel systems has revealed their significant catalytic performance in methylation of phenol with methanol, producing o-cresol and 2,6-xylenol as major products. This indicates the potential of related compounds in catalysis, especially in the synthesis of chemicals and materials through methylation reactions (Mathew et al., 2002).

Antimicrobial Properties

Studies have identified various preservatives and antimicrobials, including 2-Phenoxyethanol, in Japanese rivers, suggesting their widespread use and environmental impact. This highlights the antimicrobial applications of phenoxy compounds and their relevance to environmental science and pollution studies (Kimura et al., 2014).

Pest Management

Methyl isonicotinate, a related compound, has been extensively studied for its application in thrips pest management. It acts as a non-pheromone semiochemical, demonstrating behavioral responses in various thrips species, indicating its potential use in agriculture for pest control and management strategies (Teulon et al., 2017).

Antioxidant and Antimicrobial Properties

The synthesis of Schiff base compounds and their coordination with metal ions have shown enhanced antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This suggests the role of similar compounds in medicinal chemistry for developing new therapeutic agents (Sumrra et al., 2018).

Properties

IUPAC Name

methyl 2-phenoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBVAKNBOUITGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190161
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36701-88-9
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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